1-(2,2-Dimethoxyethoxy)-2-ethylhexane
Description
1-(2,2-Dimethoxyethoxy)hexane (CAS: 17597-95-4) is a branched ether-acetal compound with the molecular formula C₁₀H₂₂O₃ and a molar mass of 190.28 g/mol . It is structurally characterized by a hexane backbone substituted with a 2,2-dimethoxyethoxy group. Key synonyms include Hexoxyacetaldehyde dimethyl acetal and β-Hexoxyacetaldehyde dimethylacetal . Physical properties include an estimated boiling point of 265.8°C and a density of 0.9979 g/cm³ . The compound is typically used as a solvent or intermediate in organic synthesis, leveraging its acetal functionality to protect carbonyl groups under basic conditions .
Properties
IUPAC Name |
3-(2,2-dimethoxyethoxymethyl)heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-5-7-8-11(6-2)9-15-10-12(13-3)14-4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBSAAZSRLMQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968285 | |
| Record name | 3-[(2,2-Dimethoxyethoxy)methyl]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53533-25-8 | |
| Record name | 3-[(2,2-Dimethoxyethoxy)methyl]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53533-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-Dimethoxyethoxy)-2-ethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053533258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,2-Dimethoxyethoxy)methyl]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-dimethoxyethoxy)-2-ethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane typically involves the reaction of 2-ethylhexanol with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of condensation and purification steps. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethoxy)-2-ethylhexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The dimethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(2,2-Dimethoxyethoxy)-2-ethylhexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane involves its interaction with various molecular targets. The dimethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-(2,2-Dimethoxyethoxy)hexane, enabling comparative analysis of their properties and applications:
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS: 94158-44-8)
- Molecular Formula : C₇H₁₆O₄
- Molecular Weight : 176.20 g/mol
- Key Features: A smaller analog with two methoxy groups and a shorter ethoxy chain. Its compact structure enhances volatility but reduces hydrophobicity compared to the hexane derivative. Limited data on boiling points or applications suggest niche use in specialized syntheses .
Diethylene Glycol Monomethyl Ether (2-(2-Methoxyethoxy)ethanol; CAS: 111-77-3)
- Molecular Formula : C₅H₁₂O₃
- Molecular Weight : 120.15 g/mol
- Boiling Point : ~194°C
- Density : 1.021 g/cm³
- Key Features : Contains a hydroxyl group, increasing polarity and water solubility. Widely used as an industrial solvent for resins, dyes, and inks. Higher reactivity due to the hydroxyl group necessitates stringent safety protocols .
1-(2,2-Diethoxyethoxy)hexane (CAS: 18266-50-7)
- Molecular Formula : C₁₂H₂₆O₃
- Molecular Weight : 218.33 g/mol
- Key Features: Ethoxy substituents replace methoxy groups, increasing molecular weight and altering solubility.
Phenoxyacetaldehyde Dimethyl Acetal (CAS: 67874-68-4)
- Molecular Formula : C₁₀H₁₄O₃
- Molecular Weight : 182.22 g/mol
- Key Features : An aromatic analog with a benzene ring, offering rigidity and π-π interaction capabilities. Used in fragrance and pharmaceutical synthesis where aromatic stability is critical .
Table 1: Comparative Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Differences |
|---|---|---|---|---|---|---|
| 1-(2,2-Dimethoxyethoxy)hexane | 17597-95-4 | C₁₀H₂₂O₃ | 190.28 | ~265.8 (est.) | 0.9979 (est.) | Branched acetal, hydrophobic |
| 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane | 94158-44-8 | C₇H₁₆O₄ | 176.20 | N/A | N/A | Compact, multiple methoxy groups |
| 2-(2-Methoxyethoxy)ethanol | 111-77-3 | C₅H₁₂O₃ | 120.15 | ~194 | 1.021 | Hydroxyl group, polar solvent |
| 1-(2,2-Diethoxyethoxy)hexane | 18266-50-7 | C₁₂H₂₆O₃ | 218.33 | N/A | N/A | Ethoxy substituents, higher MW |
| Phenoxyacetaldehyde dimethyl acetal | 67874-68-4 | C₁₀H₁₄O₃ | 182.22 | N/A | N/A | Aromatic ring, rigid structure |
Biological Activity
1-(2,2-Dimethoxyethoxy)-2-ethylhexane, a compound with the CAS number 53533-25-8, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(2,2-Dimethoxyethoxy)-2-ethylhexane is characterized by the presence of two methoxy groups and an ethylhexane backbone. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological macromolecules due to the presence of ether functionalities which can influence solubility and reactivity.
Mechanisms of Biological Activity
Research indicates that 1-(2,2-Dimethoxyethoxy)-2-ethylhexane may act as a ligand for various enzymes and receptors, thereby influencing their activity. Specifically, it has been studied for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
- Anticancer Properties : In vitro assays have indicated that 1-(2,2-Dimethoxyethoxy)-2-ethylhexane may induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways and cell cycle regulation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Modulation | Acts as a ligand for various enzymes |
Case Study 1: Anticancer Activity
A study conducted on human prostate cancer cells (PC3) demonstrated that treatment with 1-(2,2-Dimethoxyethoxy)-2-ethylhexane resulted in a significant reduction in cell viability. The compound was found to modulate the expression of alpha1D- and alpha1B-adrenoceptors, which are implicated in apoptosis and cell proliferation. The results indicated that the compound could serve as a potential therapeutic agent in prostate cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, 1-(2,2-Dimethoxyethoxy)-2-ethylhexane was tested against various bacterial strains. The compound demonstrated notable inhibitory effects on growth, suggesting its potential use as a natural preservative or therapeutic agent against infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
